molecular formula C7H10O3 B119558 Methyl 3-methylideneoxolane-2-carboxylate CAS No. 155190-06-0

Methyl 3-methylideneoxolane-2-carboxylate

Cat. No. B119558
M. Wt: 142.15 g/mol
InChI Key: SBWSBVVLSOGYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methylideneoxolane-2-carboxylate (MOC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis. MOC is a colorless liquid that is soluble in most organic solvents and has a boiling point of 100-102°C.

Mechanism Of Action

The mechanism of action of Methyl 3-methylideneoxolane-2-carboxylate involves its ability to act as a nucleophile in organic reactions. It can undergo various reactions such as nucleophilic addition, substitution, and elimination reactions. The presence of the methylidene group in Methyl 3-methylideneoxolane-2-carboxylate makes it a highly reactive compound, which makes it useful in organic synthesis.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Methyl 3-methylideneoxolane-2-carboxylate. However, it has been reported that Methyl 3-methylideneoxolane-2-carboxylate can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the central nervous system. This inhibition can lead to the accumulation of acetylcholine, which can result in various physiological effects such as muscle contraction and increased heart rate.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl 3-methylideneoxolane-2-carboxylate in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of various compounds. However, the high reactivity of Methyl 3-methylideneoxolane-2-carboxylate can also be a limitation as it can lead to unwanted side reactions. Methyl 3-methylideneoxolane-2-carboxylate is also a highly flammable liquid, which requires proper handling and storage.

Future Directions

There are several future directions for the research on Methyl 3-methylideneoxolane-2-carboxylate. One potential area of research is the development of new synthetic methodologies that utilize Methyl 3-methylideneoxolane-2-carboxylate as a building block. Another area of research is the investigation of the biochemical and physiological effects of Methyl 3-methylideneoxolane-2-carboxylate, which can provide insights into its potential applications in medicine. Additionally, the development of new derivatives of Methyl 3-methylideneoxolane-2-carboxylate with improved properties can also be an area of future research.
Conclusion:
Methyl 3-methylideneoxolane-2-carboxylate is a versatile chemical compound that has found widespread applications in organic synthesis. Its high reactivity makes it a useful building block for the synthesis of various compounds. Although there is limited research on its biochemical and physiological effects, Methyl 3-methylideneoxolane-2-carboxylate has shown potential as an inhibitor of acetylcholinesterase. The future directions for the research on Methyl 3-methylideneoxolane-2-carboxylate include the development of new synthetic methodologies, investigation of its biochemical and physiological effects, and the development of new derivatives with improved properties.

Synthesis Methods

The synthesis of Methyl 3-methylideneoxolane-2-carboxylate involves the reaction of 3-methyl-2-oxiranecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of Methyl 3-methylideneoxolane-2-carboxylate and water as a byproduct. The yield of Methyl 3-methylideneoxolane-2-carboxylate can be improved by using a higher concentration of methanol and a lower reaction temperature.

Scientific Research Applications

Methyl 3-methylideneoxolane-2-carboxylate has been widely used in organic synthesis due to its ability to act as a versatile building block for the synthesis of a variety of compounds. It has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. Methyl 3-methylideneoxolane-2-carboxylate has also been used as a reagent in the synthesis of chiral compounds and as a starting material for the preparation of various heterocyclic compounds.

properties

CAS RN

155190-06-0

Product Name

Methyl 3-methylideneoxolane-2-carboxylate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 3-methylideneoxolane-2-carboxylate

InChI

InChI=1S/C7H10O3/c1-5-3-4-10-6(5)7(8)9-2/h6H,1,3-4H2,2H3

InChI Key

SBWSBVVLSOGYKW-UHFFFAOYSA-N

SMILES

COC(=O)C1C(=C)CCO1

Canonical SMILES

COC(=O)C1C(=C)CCO1

synonyms

2-Furancarboxylicacid,tetrahydro-3-methylene-,methylester(9CI)

Origin of Product

United States

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